The compound is classified under heterocyclic compounds, specifically within the quinoxaline family. Quinoxalines are bicyclic compounds that consist of two fused aromatic rings containing nitrogen atoms. This particular derivative has been identified in various studies as a potential bioactive molecule, particularly in the context of anticancer research and enzyme inhibition .
The synthesis of 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid can be achieved through several methods, each involving different starting materials and conditions.
The specific reaction conditions such as temperature, solvent choice, and catalyst type can greatly influence the yield and purity of the final product.
The molecular structure of 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid can be described as follows:
The compound exhibits tautomerism due to the presence of both keto and enol forms, which can affect its reactivity and interaction with biological targets . Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly employed to confirm the structure and purity of synthesized compounds .
3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid participates in various chemical reactions:
These reactions highlight its potential as a building block for more complex molecules in medicinal chemistry.
The mechanism of action for 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid primarily revolves around its role as an enzyme inhibitor. It has been studied for its potential to inhibit certain kinases involved in cancer cell proliferation:
This mechanism is crucial for developing new therapeutic agents targeting specific pathways in cancer biology.
The physical and chemical properties of 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid include:
These properties are significant for handling and application in laboratory settings .
3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid has several scientific applications:
3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid derivatives demonstrate potent anticancer activity through selective inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds competitively bind to the ATP-binding site of EGFR, suppressing autophosphorylation and downstream signaling pathways (RAS/RAF/MAPK and PI3K/AKT). Structural analogs exhibit low IC50 values against EGFR (0.3–0.9 μM), correlating with significant apoptosis induction in cancer cell lines. Molecular docking confirms hydrogen bonding between the carboxylic acid moiety and Lys745 residue in EGFR's active site, while the quinoxaline core stabilizes the hydrophobic pocket. This dual interaction disrupts conformational activation required for dimerization and signal transduction [1] [6].
Derivatives bearing 3-oxo-3,4-dihydroquinoxaline scaffolds inhibit microtubule assembly by binding to the colchicine site on β-tubulin. This interaction prevents GTP-dependent tubulin polymerization, arresting cell cycle progression at G2/M phase. Compounds with halogen substitutions (e.g., chloro or fluoro) at position 6 exhibit enhanced activity, disrupting mitotic spindle formation in breast (MCF-7), lung (A549), and colon (HCT-116) cancer lines. The carboxylic acid group at C-6 facilitates polar interactions with tubulin’s T7 loop, increasing binding affinity by 40–60% compared to unsubstituted analogs [1].
Table 1: Anticancer Activity of Key Derivatives
Compound | EGFR IC50 (μM) | Tubulin Inhibition (%) | Cancer Cell Line IC50 (μM) |
---|---|---|---|
Derivative 4a | 0.3 ± 0.02 | 89.2 | 3.21–4.54 |
Derivative 5 | 0.9 ± 0.05 | 76.8 | 3.21–4.54 |
Derivative 11 | 0.6 ± 0.03 | 82.4 | 0.81–2.91 |
Derivative 13 | 0.4 ± 0.04 | 91.3 | 0.81–2.91 |
Quinoxaline-6-carboxylic acid derivatives function as dual COX-2/EGFR inhibitors with remarkable isozyme selectivity. Optimal compounds exhibit 61–66-fold selectivity for COX-2 over COX-1, attributed to hydrogen bonding between the C-6 carboxyl group and COX-2’s Val523/Ser530 residues. Derivatives with methyl substituents on the quinoxaline nitrogen demonstrate COX-2 IC50 values of 0.46–1.17 μM, while COX-1 inhibition remains weak (IC50 = 30.41–37.96 μM). This selectivity profile minimizes gastrointestinal toxicity associated with non-selective COX inhibition. Molecular dynamics simulations confirm stable binding in COX-2’s hydrophobic side pocket, with free energy values of –42.3 to –48.9 kJ/mol [1] [6].
Quinoxaline-6-carboxylic acid derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The planar quinoxaline core intercalates into the RT active site, disrupting catalytic aspartate residues (D110, D185, D186). Substituents at C-3 enhance π-π stacking with Tyr181 and Tyr188, improving potency against resistant strains (EC50 = 0.07–0.22 μM). The carboxylic acid moiety chelates Mg2+ ions essential for nucleotide polymerization, reducing viral replication by >90% in MT-4 cells [1].
Against herpes simplex virus (HSV-1/2), these compounds interfere with viral DNA binding proteins. The 3-oxo group forms hydrogen bonds with glycine residues in UL42 processivity factor, while the carboxylic acid disrupts ionic interactions between VP16 transcriptional activator and host Oct-1 protein. Derivatives reduce HSV plaque formation by 85–92% at 5 μM concentration, acting synergistically with acyclovir (combination index = 0.32–0.45) [1].
Quinoxaline carboxylates inhibit factor Xa (FXa) and thrombin by binding to the S1 specificity pocket. The protonated nitrogen at N-4 forms salt bridges with Asp189, while the C-6 carboxylate interacts with Gly218. This dual binding mode yields Ki values of 0.14–0.38 μM against FXa. Additionally, derivatives suppress tissue factor (TF) expression in endothelial cells by blocking NF-κB nuclear translocation, reducing thrombus formation by 78% in murine models at 2 mg/kg doses [1].
The 3-oxoquinoxaline scaffold demonstrates antiplasmodial activity against Plasmodium falciparum (IC50 = 0.8 μM) by inhibiting cytochrome bc1 complex. Against Mycobacterium tuberculosis, carboxylate derivatives target FadD32 enzyme involved in mycolic acid biosynthesis (MIC = 1.6 μg/mL). Synergistic effects occur with isoniazid (FIC index = 0.3) due to complementary inhibition of cell wall assembly pathways [4] [1].
In Alzheimer’s models, quinoxaline-6-carboxylic acids reduce β-amyloid aggregation by 65% through chelation of Cu2+/Zn2+ ions. The carboxyl group binds metal cations within amyloid plaques, while the heterocyclic core disrupts β-sheet stacking. Additional neuroprotection occurs via MAO-B inhibition (IC50 = 4.3 μM), lowering oxidative stress in dopaminergic neurons [1] [3].
Table 2: Multitarget Pharmacological Profile
Therapeutic Area | Primary Target | Key Structural Determinants | Potency Range |
---|---|---|---|
Oncology | EGFR/Tubulin | C-6 COOH, N1-alkyl, C-3 oxo | IC50 0.3–4.5 μM |
Inflammation | COX-2 | Methylenedioxy phenyl, C-2 hydrazide | SI 24–66 |
Virology | HIV RT/HSV DNA | C-3 electron-withdrawing groups | EC50 0.07–0.22 μM |
Thrombosis | Factor Xa | N4 protonation, C-6 COOH | Ki 0.14–0.38 μM |
Neuroprotection | MAO-B/Aβ peptide | Metal chelation capacity | IC50 4.3 μM |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1